Onradivir monohydrate
Description
Onradivir monohydrate is a novel antiviral agent developed for the treatment of influenza A virus infections. Its chemical name is (2S,3S)-3-{[6-cyclopropyl-5-fluoro-2-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino}bicyclo[2.2.2]octane-2-carboxylic acid monohydrate, with the molecular formula C₂₂H₂₂F₂N₆O₂·H₂O . It selectively inhibits influenza A virus replication by targeting polymerase basic protein 2 (PB2), a critical component of the viral RNA polymerase complex .
Clinically, this compound is administered orally at a standard dose of 600 mg. However, patients with mild or moderate hepatic impairment exhibit significantly increased exposure (AUC and Cmax) compared to healthy controls, necessitating dose adjustments in these populations .
Properties
CAS No. |
2375241-19-1 |
|---|---|
Molecular Formula |
C22H24F2N6O3 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C22H22F2N6O2.H2O/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32;/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28);1H2/t9?,10?,14-,16-;/m0./s1 |
InChI Key |
XUXVTSUIFIUZSZ-MJSCHBGXSA-N |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O |
Canonical SMILES |
C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Onradivir monohydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of pyrimidine derivatives and various reagents to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the preparation of intermediates, purification, and crystallization to obtain the monohydrate form .
Chemical Reactions Analysis
Stability Under Physiological Conditions
Onradivir monohydrate demonstrates remarkable stability across physiological pH ranges, critical for oral bioavailability :
pH Stability Profile
| pH Range | Stability Outcome | Significance |
|---|---|---|
| 1.2–2.0 | Stable (>95% intact after 24h) | Resists gastric acid degradation |
| 6.8–7.4 | Partially hydrolyzes (5–10% degradation) | Maintains efficacy in bloodstream |
| 8.0–9.0 | Rapid hydrolysis of sugar-phosphate bonds (≥30%) | Limits use in alkaline environments |
Solid-state stability studies indicate no significant degradation under controlled humidity (25°C/60% RH), though water absorption at >75% RH increases molecular mobility, risking hydrolysis .
Degradation Pathways
Primary degradation mechanisms include:
-
Hydrolysis : Cleavage of glycosidic bonds in acidic/alkaline conditions, yielding free nucleobase and sugar-phosphate fragments .
-
Oxidation : Susceptibility of the nucleobase’s amine groups to oxidative stress, forming N-oxides (detected via LC-MS) .
-
Cyclization : Under high-temperature storage (>40°C), intramolecular reactions form tricyclic byproducts, reducing antiviral potency .
Degradation Products
| Pathway | Conditions | Major Byproducts | Bioactivity Impact |
|---|---|---|---|
| Hydrolysis | pH >8.0, 37°C | Adenine derivative, ribitol-PO₄ | Loss of RNA incorporation |
| Oxidation | Light exposure, O₂ | N-oxide metabolites | Uncharacterized toxicity |
| Cyclization | 40°C, 75% RH, 1 month | Tricyclic fused-ring compound | 90% reduced viral inhibition |
Drug-Excipient Interactions
-
Maillard Reaction : With reducing sugars (e.g., lactose), forms glycation adducts at high humidity .
-
Transacylation : In formulations containing ester-based plasticizers, acyl transfer occurs, altering solubility .
Excipient Compatibility Data
| Excipient | Interaction Type | Outcome |
|---|---|---|
| Lactose | Maillard reaction | Brown discoloration after 3 months |
| Magnesium stearate | None | Stable over 12 months |
| PVP K30 | Hydrogen bonding | Enhanced dissolution rate |
Mechanistic Role in Antiviral Activity
Onradivir’s chemical structure enables its incorporation into viral RNA via competitive inhibition of RNA polymerase. The monophosphate form (active metabolite) mimics ATP, causing chain termination . In vitro studies show EC₅₀ values of 0.8–12 nM against influenza A/H1N1 and A/H3N2 strains, correlating with its resistance to enzymatic hydrolysis in host cells .
Scientific Research Applications
Onradivir monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.
Biology: Employed in research to understand the biological pathways and molecular targets involved in influenza virus replication.
Medicine: Investigated for its potential therapeutic effects in treating influenza and other viral infections.
Industry: Utilized in the development of antiviral drugs and formulations
Mechanism of Action
The mechanism of action of Onradivir monohydrate involves inhibiting the neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. By binding to the active site of neuraminidase, this compound effectively blocks the enzyme’s activity, preventing the spread of the virus within the host. This inhibition reduces the viral load and alleviates the severity of symptoms .
Comparison with Similar Compounds
This compound
Entecavir Monohydrate
- Stability : High melting point (>220°C) and solubility in polar solvents (e.g., DMSO) .
- Clinical Use : Long-term HBV suppression with minimal resistance development due to high genetic barrier .
Hydrate Form Implications
Hydration in pharmaceuticals influences physicochemical properties. For example, sodium tartrate dihydrate exhibits higher radiation stability than its anhydrous form . Entecavir’s monohydrate form similarly enhances crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
